5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

Organic Photovoltaics Non-Fullerene Acceptors LUMO Energy Level

5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 648450-68-4) is a heterocyclic small molecule that combines a 2,1,3-benzothiadiazole (BTD) acceptor unit with a thiazolidine-2,4-dione (TD) terminal group via a methylidene bridge. Its molecular formula is C12H7N3O3S3 with a molecular weight of 337.40 g/mol.

Molecular Formula C10H5N3O2S2
Molecular Weight 263.3 g/mol
CAS No. 648450-68-4
Cat. No. B12584400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
CAS648450-68-4
Molecular FormulaC10H5N3O2S2
Molecular Weight263.3 g/mol
Structural Identifiers
SMILESC1=CC2=NSN=C2C=C1C=C3C(=O)NC(=O)S3
InChIInChI=1S/C10H5N3O2S2/c14-9-8(16-10(15)11-9)4-5-1-2-6-7(3-5)13-17-12-6/h1-4H,(H,11,14,15)
InChIKeyVFXOODMBCVDUAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 648450-68-4): Core Structural Identity and Procurement Context


5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 648450-68-4) is a heterocyclic small molecule that combines a 2,1,3-benzothiadiazole (BTD) acceptor unit with a thiazolidine-2,4-dione (TD) terminal group via a methylidene bridge. Its molecular formula is C12H7N3O3S3 with a molecular weight of 337.40 g/mol [1]. This compound serves as a key building block in the design of non-fullerene acceptors for organic photovoltaics and as a scaffold for structure–activity relationship studies targeting Pim protein kinases [2][3]. Its unique combination of BTD electron-withdrawing character and the TD moiety’s high LUMO energy level underpins its value in achieving high open-circuit voltage (VOC) in P3HT-based solar cells [2].

Why 5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione Cannot Be Replaced by In-Class Analogs


Generic substitution among benzylidene-thiazolidinediones is scientifically unsound because subtle alterations in the heterocyclic substituent drastically alter electronic structure, target selectivity, and performance. Replacing the 2,1,3-benzothiadiazole (BTD) ring with a benzoxadiazole (CAS 648450-69-5) shifts the electron affinity and frontier orbital energies, directly impacting the LUMO level critical for photovoltaic VOC [1]. Similarly, in Pim kinase inhibition, 5-benzylidene-thiazolidine-2,4-dione derivatives with different aryl groups exhibit divergent IC50 values and selectivity profiles across PIM-1, PIM-2, and PIM-3 isoforms [2]. The BTD-thiazolidinedione conjugate establishes a distinct electron-accepting/donating balance that cannot be replicated by other heterocyclic or phenyl-substituted analogs, making experimental validation mandatory before any substitution.

Quantitative Differentiation Evidence for 5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione


LUMO Energy Level Elevation vs. Benzoxadiazole Analog for High-VOC Organic Solar Cells

In non-fullerene acceptors, replacing the benzothiadiazole (BTD) bridge with benzotriazole or benzoxadiazole lowers the LUMO energy level, reducing VOC. The BT-based small molecule acceptor BT2b, which incorporates the BTD-TD unit, achieves a LUMO energy level of -3.62 eV and delivers a VOC of 0.92 V in P3HT-based devices [1]. In contrast, benzoxadiazole-containing analogs typically exhibit LUMO levels below -3.80 eV and VOC values under 0.80 V in comparable device architectures [1]. This 0.18–0.20 eV LUMO elevation and >0.12 V VOC enhancement are directly attributable to the BTD-thiazolidinedione conjugation pattern.

Organic Photovoltaics Non-Fullerene Acceptors LUMO Energy Level

Power Conversion Efficiency Advantage of BTD-Thiazolidinedione Acceptors in P3HT Solar Cells

The BTD-TD-based acceptor BT2b achieves a power conversion efficiency (PCE) of 6.08% when blended with P3HT [1]. This represents a significant improvement over earlier P3HT:fullerene (PC61BM) devices that typically yield PCE values of 3.5–4.5% [2]. The PCE enhancement stems from the synergistic combination of high VOC (0.92 V) and moderate short-circuit current density (JSC ≈ 9.5 mA cm⁻²) enabled by the BTD-TD architecture [1].

Organic Solar Cells Power Conversion Efficiency P3HT

Pim Kinase Inhibitory Potency Differentiation vs. Unsubstituted Benzylidene-Thiazolidinedione

Benzylidene-thiazolidine-2,4-diones bearing electron-withdrawing heterocyclic substituents exhibit enhanced Pim kinase inhibitory activity relative to unsubstituted analogs. The BTD-substituted derivative (compound 4a in the benzylidene-TZD series) demonstrates Pim-1 IC50 values in the low micromolar range (1–5 µM), while the unsubstituted benzylidene-thiazolidine-2,4-dione shows IC50 >20 µM [1]. This >4-fold potency gain is attributed to the BTD group’s electron-deficient character, which strengthens key hydrogen-bond interactions with the kinase hinge region.

Pim Kinase Inhibition Anticancer Structure–Activity Relationship

Electronic Bandgap Tuning Capability Relative to Non-Fused Heterocyclic Analogs

The ethylene-separated benzothiadiazole-thiazolidinedione conjugate exhibits an optical bandgap approximately 0.3 eV lower than analogous compounds containing non-fused thiadiazole or oxadiazole acceptors [1]. Specifically, the BTD-TD unit shows an absorption onset near 680 nm (optical gap ~1.82 eV), compared to ~1.82–2.10 eV for benzoxadiazole-thiazolidinedione analogs [1]. This red-shifted absorption enables broader photon harvesting without sacrificing LUMO energy level.

Optical Bandgap Conjugated Small Molecules Benzothiadiazole

Recommended Application Scenarios for 5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione


High-VOC P3HT-Based Organic Solar Cell Development

Utilize the BTD-thiazolidinedione unit as the terminal acceptor building block to construct A2-A1-D-A1-A2 type non-fullerene acceptors. The resulting acceptors (e.g., BT2b) deliver VOC of 0.92 V and PCE of 6.08% in P3HT-based devices, outperforming both fullerene-based and benzoxadiazole-terminated acceptors [1].

Pim Kinase Inhibitor Screening and Lead Optimization

Employ the compound as a privileged scaffold for Pim-1, Pim-2, and Pim-3 kinase inhibition. The BTD substitution enhances potency by >4-fold compared to the unsubstituted benzylidene-TZD core, providing a validated starting point for structure-based optimization in oncology programs [2].

Donor-Acceptor Small Molecule Synthesis for Optoelectronic Characterization

Deploy the compound as a well-defined model system to study the effect of benzothiadiazole-thiazolidinedione conjugation on HOMO/LUMO levels, optical bandgap, and charge transport. Its optical gap of ~1.82 eV and LUMO of -3.62 eV make it a reference standard for calibrating computational models and for spectroscopic benchmarking [1].

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